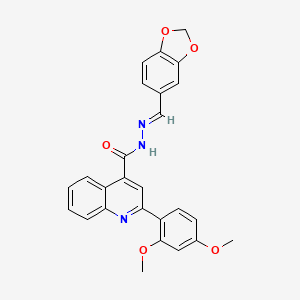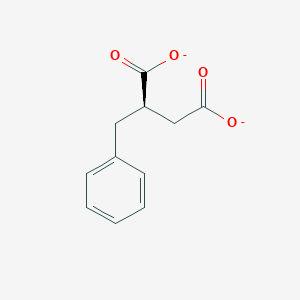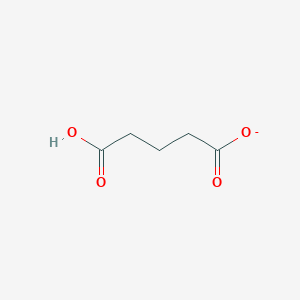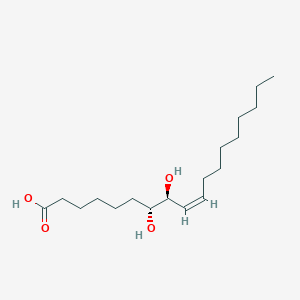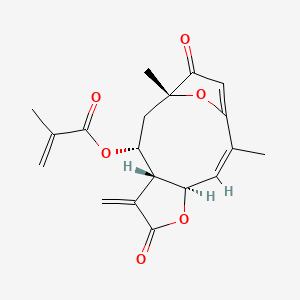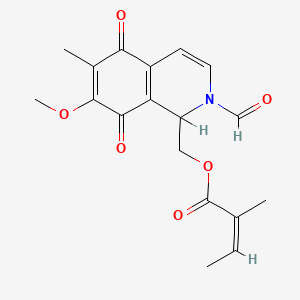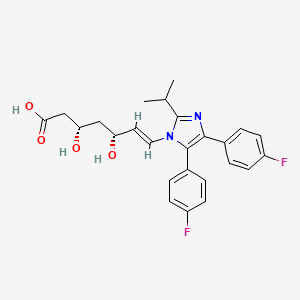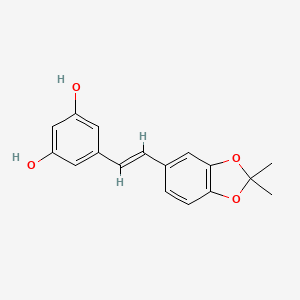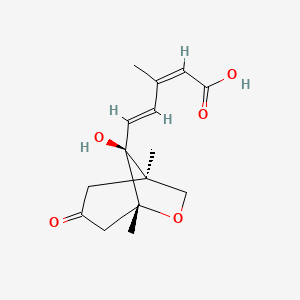
Phaseic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phaseic acid is an apo carotenoid sesquiterpenoid and an alpha,beta-unsaturated monocarboxylic acid. It has a role as a metabolite. It is a conjugate acid of a phaseic acid anion.
Applications De Recherche Scientifique
1. Plant Hormone Research
Phaseic acid (PA) has been a subject of interest in plant hormone research. Previously considered an inactive catabolite of abscisic acid (ABA), recent studies have shown that PA actually functions as an ABA receptor agonist, impacting plant water use and availability. This discovery highlights PA's role in prolonging ABA effects in vivo, thus contributing significantly to our understanding of plant physiology and environmental adaptation (Tu, Ning, & Xu, 2018); (Lozano-Juste & Cutler, 2016).
2. Neuroprotective Properties
Research has identified PA's presence in the mammalian brain, specifically in mouse and rat brains, where it plays a protective role against glutamate toxicity. This protection is achieved through the reversible inhibition of glutamate receptors, particularly during ischemic brain injury. Such findings open new avenues for exploring PA as a potential neuroprotective agent (Hou et al., 2016).
3. Application in Synthesis and Chemical Reactions
PA has also found its application in the field of organic chemistry. For instance, a system for phase-switch synthesis using boronic acid functionality, which facilitates compound transfer between organic solvents and water, has been developed. This system highlights the utility of PA in enhancing chemical synthesis processes (Mothana, Grassot, & Hall, 2010).
4. Hormonal Activity in Seed Plants
In seed plants, PA, a catabolite of ABA, emerges as a signaling molecule that fine-tunes plant physiology, environmental adaptation, and development. The emergence of a PA reductase that modulates its concentrations and the functional diversification of the ABA receptor family to perceive PA, indicate its role as a hormone in seed plants. This aspect of PA contributes to the adaptive plasticity of signaling outcomes in plants (Weng, Ye, Li, & Noel, 2016).
Propriétés
Nom du produit |
Phaseic acid |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1 |
Clé InChI |
IZGYIFFQBZWOLJ-UUZREKTLSA-N |
SMILES isomérique |
C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O |
SMILES canonique |
CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |
Synonymes |
phaseic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



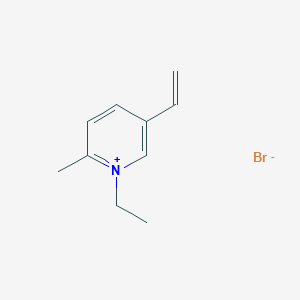

![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)
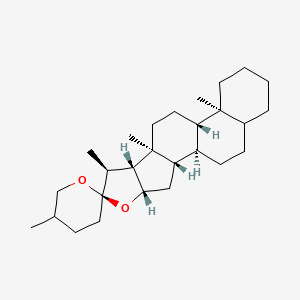
![[18F]Fdpn](/img/structure/B1235566.png)
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
